molecular formula C14H28N2O4 B7960551 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate

Cat. No.: B7960551
M. Wt: 288.38 g/mol
InChI Key: ZVBNCZSCAKJIMI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate is a synthetic organic compound commonly used in the field of medicinal chemistry. It is a derivative of lysine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Esterification: The carboxyl group of the protected lysine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxyl group into a methyl ester.

    Dimethylation: The amino group on the side chain of lysine is dimethylated using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, revealing the free amino group which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino function, allowing for selective reactions at other sites on the molecule.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are used in the design of drugs targeting specific enzymes or receptors.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex drug molecules. Its role in protecting functional groups during multi-step synthesis processes is crucial for the production of high-purity pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site, allowing for selective modifications elsewhere on the molecule. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including enzyme catalysis and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoate: Similar structure but lacks the dimethylamino group.

    Methyl (2S)-2-amino-6-(dimethylamino)hexanoate: Similar structure but lacks the Boc protecting group.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-hexanoate: Similar structure but lacks the dimethylamino group on the side chain.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate is unique due to the presence of both the Boc protecting group and the dimethylamino group. This combination provides enhanced stability and reactivity, making it particularly useful in complex synthetic processes and in the design of peptide-based drugs.

Properties

IUPAC Name

methyl (2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-14(2,3)20-13(18)15-11(12(17)19-6)9-7-8-10-16(4)5/h11H,7-10H2,1-6H3,(H,15,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBNCZSCAKJIMI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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